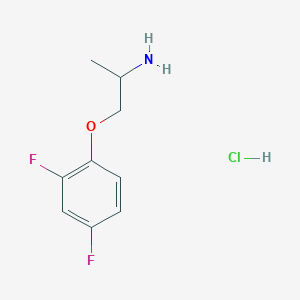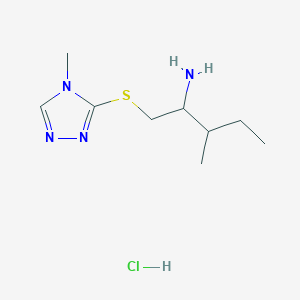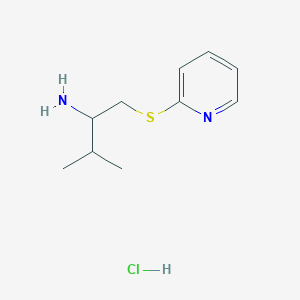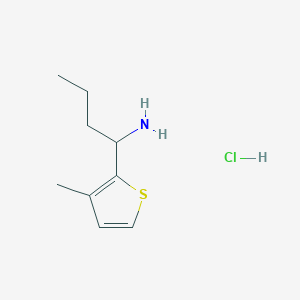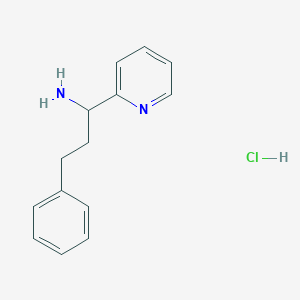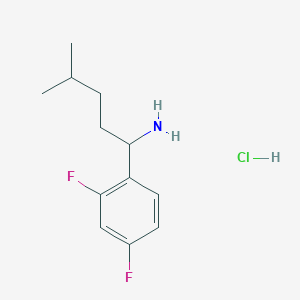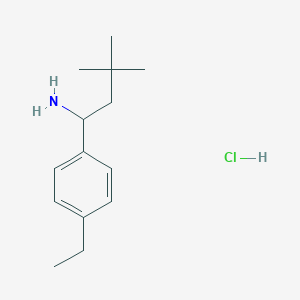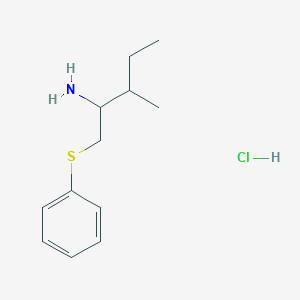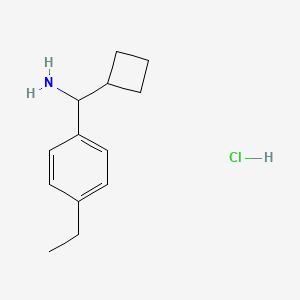
Cyclobutyl(4-ethylphenyl)methanamine hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for a similar compound, Cyclobutyl(phenyl)methanamine hydrochloride, is1S/C11H15N.ClH/c12-11 (10-7-4-8-10)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Mechanistic Studies
The formation of cyclobutane rings is highlighted as a strategic approach in the development of potential drugs and synthetic intermediates. Research demonstrated that molecular constraints within crystal lattices favor the formation of cyclobutyl rings, offering control over diastereo- and regioselectivity in synthesis processes. This property is crucial for designing compounds with specific biological activities and for advancing synthetic chemistry methodologies (O'Hara et al., 2019).
Antitubercular Activity
Cyclobutyl-containing compounds have been evaluated for their antitubercular activities. A study on oxazolyl thiosemicarbazones revealed significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This demonstrates the potential of cyclobutyl structures in contributing to the development of new antitubercular agents (Sriram et al., 2006).
Drug Design and Application
The cyclobutyl motif is increasingly important in drug design, serving as a versatile intermediate and a fundamental structure in various therapeutic agents. Cyclobutyl drugs span several categories, including antiviral, analgesic, and anticancer medications. Notably, platinum-based anticancer drugs containing cyclobutyl fragments have marked significant progress in cancer treatment, underscoring the cyclobutyl ring's role in drug discovery and development (Ren et al., 2022).
Asymmetric Synthesis
The catalytic asymmetric cross-coupling of cyclobutenes represents a breakthrough in the synthesis of complex, chiral cyclobutanes. This methodology facilitates the production of bioactive molecules and drug candidates, showcasing the cyclobutyl group's utility in creating highly stereoselective and functionalized structures (Goetzke et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
cyclobutyl-(4-ethylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-2-10-6-8-12(9-7-10)13(14)11-4-3-5-11;/h6-9,11,13H,2-5,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLYVVMCCACJJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2CCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




